REACTION_CXSMILES
|
[OH-].[K+].[C:3](I)([C:6]([C:9]([C:12]([C:15]([C:18]([F:21])([F:20])[F:19])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7])([F:5])[F:4]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(C)C>[CH:3]([C:6]([C:9]([C:12]([C:15]([C:18]([F:19])([F:20])[F:21])([F:16])[F:17])([F:13])[F:14])([F:11])[F:10])([F:8])[F:7])([F:5])[F:4] |f:0.1,3.4|
|
Name
|
|
Quantity
|
223 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I
|
Name
|
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1 l four-necked flask equipped with a stirrer
|
Type
|
DISTILLATION
|
Details
|
a distillation
|
Type
|
CUSTOM
|
Details
|
apparatus-equipped
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
The reactor was heated
|
Type
|
CUSTOM
|
Details
|
to 60° C
|
Type
|
ADDITION
|
Details
|
After completion of dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
WAIT
|
Details
|
were continued for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
A fraction with a boiling point of up to 75° C. was recovered by distillation from the reactor
|
Type
|
WASH
|
Details
|
This recovered liquid was washed five times with 200 g of water, and acetone and isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
were removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |